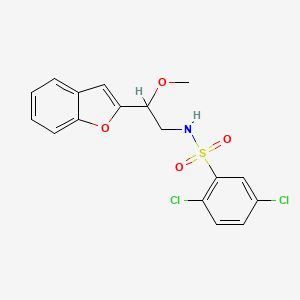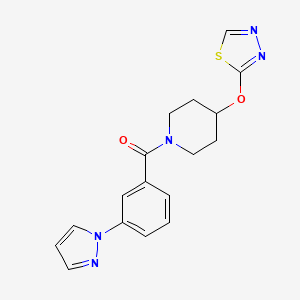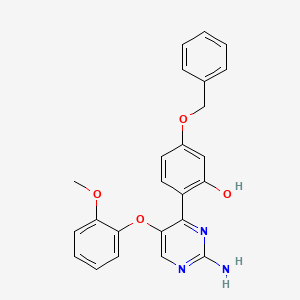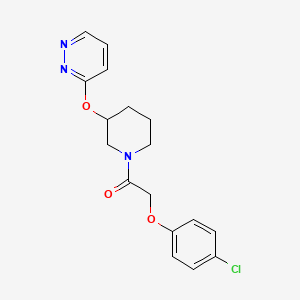![molecular formula C21H26ClN5O2 B2513468 9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923398-81-6](/img/structure/B2513468.png)
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . Under Hantzsch thiazole synthesis conditions, these precursors yield the new compound. The reaction proceeds via a facile process, combining a substituted thiourea with α-halo ketones in the presence of ethanol as a green solvent. Thiazole chemistry has significant implications in drug development, with various drugs derived from it, including antimicrobials, antifungals, antiretrovirals, and antineoplastics .
Aplicaciones Científicas De Investigación
Tautomerism and Molecular Interactions
The study of tautomerism in nucleic acid bases, including purines, has shown significant insights into the molecular interactions and stability of these compounds in various environments. The research by Person et al. (1989) explores how tautomeric equilibria of purine and pyrimidine bases can change due to interactions with their environment, affecting their stability and biological significance. This study highlights the importance of understanding molecular interactions in developing synthetic analogs for therapeutic and research purposes Person et al., 1989.
Bioactive Heterocycles as Enzyme Inhibitors
Chauhan and Kumar (2015) provided a comprehensive review on bioactive fused heterocycles acting as purine-utilizing enzyme inhibitors. These compounds play a critical role in treating diseases like malaria, cancer, and autoimmune disorders. The study underscores the potential of purine analogs in designing drugs with targeted medicinal activities Chauhan & Kumar, 2015.
Metal Complexes and Catalysis
The synthesis and application of metal complexes utilizing purine analogs have been explored for catalytic purposes, including olefin metathesis. Lefebvre et al. (1995) discussed the synthesis and properties of aryloxy complexes of tungsten, demonstrating their utility in organic synthesis and polymerization processes. This research opens avenues for the application of purine analogs in advanced material synthesis and catalysis Lefebvre et al., 1995.
MLCT Excited States in Coordination Compounds
Research on the metal-to-ligand charge transfer (MLCT) excited states of cuprous bis-phenanthroline coordination compounds, as detailed by Scaltrito et al. (2000), reveals significant insights into the electronic properties of purine analogs when bound to metal ions. These findings have implications for the development of photonic and electronic materials based on purine structures Scaltrito et al., 2000.
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Gondkar, Deshmukh, and Chaudhari (2013) investigated the anti-inflammatory activity of substituted 1,2,3,4-tetrahydropyrimidine derivatives, showcasing the potential of purine analogs in developing new anti-inflammatory agents. This study highlights the versatility of purine structures in medicinal chemistry, offering pathways to new therapeutic options Gondkar et al., 2013.
Propiedades
IUPAC Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-4-5-6-10-27-19(28)17-18(24(3)21(27)29)23-20-25(11-7-12-26(17)20)15-9-8-14(2)16(22)13-15/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVUPPHNLOHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)

![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2513398.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(thiophen-3-yl)methanone](/img/structure/B2513402.png)
![2-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2513403.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B2513405.png)